6-(Methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinic acid
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Overview
Description
6-(Methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinic acid is a complex organic compound that features a tetrazole ring and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinic acid typically involves the formation of the tetrazole ring followed by its attachment to the nicotinic acid moiety. One common method for synthesizing tetrazoles involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and heating under microwave irradiation to accelerate the process .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(Methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the nicotinic acid moiety, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole or nicotinic acid are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole oxides, while reduction could produce reduced tetrazole derivatives.
Scientific Research Applications
6-(Methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine: The compound’s potential as a drug candidate is being explored, particularly for its ability to interact with specific biological targets.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-(Methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinic acid involves its interaction with molecular targets in biological systems. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptor proteins . This interaction can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-tetrazol-5-amine: This compound shares the tetrazole ring structure but lacks the nicotinic acid moiety.
5-(1H-tetrazol-5-yl)isophthalic acid: Another tetrazole-containing compound, but with a different aromatic backbone.
Uniqueness
6-(Methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinic acid is unique due to its combination of a tetrazole ring and a nicotinic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds. Its structural features make it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H10N6O2 |
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Molecular Weight |
234.22 g/mol |
IUPAC Name |
6-[methyl-(1-methyltetrazol-5-yl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N6O2/c1-14(9-11-12-13-15(9)2)7-4-3-6(5-10-7)8(16)17/h3-5H,1-2H3,(H,16,17) |
InChI Key |
PNHPMQPTUMFAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)N(C)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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